molecular formula C15H18O5 B1258259 Monodictysin B

Monodictysin B

Cat. No.: B1258259
M. Wt: 278.3 g/mol
InChI Key: NFHLHXVIHBGFKO-XHOOZROUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Monodictysin B is a xanthone-derived secondary metabolite isolated from fungal sources, including the algal fungus Monodictys putredinis and the ascomycete fungus Leptosphaeria sp. . Structurally, it belongs to the polyketide family, characterized by a fused tricyclic aromatic system with hydroxyl and methyl substituents. Its isolation and structural elucidation rely on advanced spectroscopic techniques, including NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRESIMS), which confirm its molecular formula (C₁₆H₁₄O₆) and stereochemical features .

This compound exhibits moderate bioactivity as an inducer of NAD(P)H:quinone reductase, an enzyme implicated in cancer chemoprotection by detoxifying carcinogenic quinones .

Properties

Molecular Formula

C15H18O5

Molecular Weight

278.3 g/mol

IUPAC Name

(1S,3S,4S,4aS,9aS)-1,4,8-trihydroxy-3,4a-dimethyl-2,3,4,9a-tetrahydro-1H-xanthen-9-one

InChI

InChI=1S/C15H18O5/c1-7-6-9(17)12-13(18)11-8(16)4-3-5-10(11)20-15(12,2)14(7)19/h3-5,7,9,12,14,16-17,19H,6H2,1-2H3/t7-,9-,12+,14-,15-/m0/s1

InChI Key

NFHLHXVIHBGFKO-XHOOZROUSA-N

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]2C(=O)C3=C(C=CC=C3O[C@@]2([C@H]1O)C)O)O

Canonical SMILES

CC1CC(C2C(=O)C3=C(C=CC=C3OC2(C1O)C)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Monodictysin B shares structural homology with other fungal-derived xanthones and polyketides, particularly those isolated from Leptosphaeria sp. Key analogs include:

Compound Molecular Formula Key Structural Features Source Reference
This compound C₁₆H₁₄O₆ Tricyclic xanthone core; hydroxyl and methyl groups Leptosphaeria sp.
Leptosphaerin F C₁₆H₁₄O₆ Isomeric to this compound; differing substituent positions Leptosphaeria sp.
Norlichexanthone C₁₃H₁₀O₅ Simpler xanthone core; lacks methyl groups Multiple fungal species
Leptosphaerin D C₁₇H₁₆O₇ Extended polyketide side chain; additional hydroxyl Leptosphaeria sp.
Moniliphenone C₁₅H₁₂O₄ Biphenyl structure; lacks oxygenated substituents Leptosphaeria sp.
  • Isomerism: this compound and leptosphaerin F share identical molecular formulas (C₁₆H₁₄O₆) but differ in substituent positions, as evidenced by distinct ¹H-¹H coupling constants and NOESY correlations .
  • Stereochemistry: The absolute configuration of this compound remains unconfirmed, whereas leptosphaerin I (a related xanthone) was assigned 8aR configuration via circular dichroism (CD) spectroscopy .

Source and Isolation Methods

All compared compounds are isolated from fungal fermentations using similar protocols:

Extraction: Ethyl acetate or methanol extraction of fungal mycelia .

Chromatography : Purification via silica gel column chromatography, followed by HPLC .

Characterization : NMR (¹H, ¹³C, 2D-COSY), HRESIMS, and CD spectroscopy for stereochemical assignment .

Q & A

Q. How to integrate qualitative and quantitative data in mixed-methods studies on this compound’s therapeutic potential?

  • Methodological Answer :
  • Sequential design : First, use transcriptomics (quantitative) to identify affected pathways. Follow with semi-structured interviews (qualitative) to contextualize findings (e.g., clinician insights on translational barriers).
  • Triangulation : Cross-validate results across methods. For example, correlate gene expression changes with phenotypic observations.
  • Software tools : Use NVivo for thematic analysis and R/Python for statistical modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Monodictysin B
Reactant of Route 2
Monodictysin B

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